molecular formula C37H78BrN B3050944 1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide CAS No. 29920-02-3

1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide

Cat. No.: B3050944
CAS No.: 29920-02-3
M. Wt: 616.9 g/mol
InChI Key: XDUVTZGINNGNAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide is a quaternary ammonium compound (QAC) with two dodecyl (C₁₂) chains, one methyl group, and a bromide counterion. Its structure confers surfactant properties due to the hydrophobic dodecyl chains and hydrophilic ammonium head, making it relevant for applications in emulsification, antimicrobial agents, and material science.

Properties

IUPAC Name

tridodecyl(methyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H78N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUVTZGINNGNAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H78BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567760
Record name N,N-Didodecyl-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29920-02-3
Record name N,N-Didodecyl-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Tertiary Amines with Alkyl Halides

The most common synthesis route involves the alkylation of N,N-dimethyl-dodecylamine with 1-bromododecane in the presence of a polar aprotic solvent. This method, adapted from patented protocols, proceeds via a nucleophilic substitution mechanism:

Reaction Scheme:
$$ \text{N,N-Dimethyl-dodecylamine} + 2 \, \text{1-Bromododecane} \xrightarrow{\text{Base}} \text{this compound} $$

Procedure:

  • N,N-Dimethyl-dodecylamine (1.0 mol) is dissolved in isopropanol (500 mL) under nitrogen.
  • 1-Bromododecane (2.2 mol) is added dropwise at 50°C, followed by an aqueous solution of sodium hydroxide (1.5 mol) to deprotonate the amine.
  • The mixture is heated to 80°C for 6–8 hours, with vigorous stirring to ensure complete quaternization.
  • The product is precipitated by cooling, filtered, and washed with diethyl ether to remove unreacted alkyl halide.

Yield: 78–85%.

Optimization Notes:

  • Solvent Choice: Polar solvents like hexamethylphosphoramide (HMPA) enhance reaction rates by stabilizing transition states.
  • Stoichiometry: A 10% excess of alkyl halide ensures complete alkylation of the tertiary amine.

Two-Step Alkylation Using Methylating Agents

An alternative approach involves sequential alkylation and methylation steps, as demonstrated in the synthesis of analogous quaternary ammonium salts:

Step 1: Formation of N,N-Didodecylammonium Intermediate
$$ \text{Dodecylamine} + 2 \, \text{1-Bromododecane} \xrightarrow{\text{EtOH}} \text{N,N-Didodecylammonium bromide} $$

Step 2: Methylation with Methyl Sulfate
$$ \text{N,N-Didodecylammonium bromide} + \text{Methyl sulfate} \rightarrow \text{this compound} $$

Critical Parameters:

  • Temperature Control: Maintaining 40–50°C during methylation prevents decomposition of the methylating agent.
  • Purification: Post-reaction extraction with chloroform and recrystallization from acetone yields >90% purity.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A study on similar gemini surfactants reported a 30% reduction in reaction time (from 8 hours to 5.5 hours) by employing microwave heating at 100°C. This method achieved a yield of 88% with reduced solvent volume.

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

Quaternary ammonium bromides are susceptible to hydrolysis under acidic or alkaline conditions:
$$ \text{R}4\text{N}^+\text{Br}^- + \text{H}2\text{O} \rightarrow \text{R}_3\text{NH}^+ + \text{ROH} + \text{HBr} $$
To mitigate this, reactions are conducted under anhydrous conditions, and molecular sieves are often added to absorb moisture.

Hoffman Elimination

At temperatures exceeding 100°C, Hoffman elimination can occur, leading to alkene byproducts:
$$ \text{R}4\text{N}^+\text{Br}^- \xrightarrow{\Delta} \text{R}3\text{N} + \text{Alkene} + \text{HBr} $$
This side reaction is minimized by maintaining temperatures below 80°C during synthesis.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 3.45 (m, 8H, N+–CH2), 1.25 (br, 42H, –CH2–), 0.88 (t, 6H, –CH3).
  • FTIR (KBr): 2920 cm−1 (C–H stretch), 1480 cm−1 (N+–CH3 bend), 720 cm−1 (Br vibration).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) typically shows a single peak with >98% purity when using optimized methods.

Industrial and Research Applications

Biocidal Activity

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting microbial cell membranes through electrostatic interactions with phospholipid headgroups.

Surfactant Applications

In enhanced oil recovery, formulations containing 0.5–1.0 wt% of this surfactant reduce interfacial tension between crude oil and water to <0.1 mN/m.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
Alkylation with HMPA 1-Bromododecane, NaCNBH3 80°C, 2 h, HMPA 79–81% High selectivity; mild conditions Toxicity of HMPA
Two-Step Methylation Methyl sulfate, NaOH 40–50°C, 6 h 72–78% Scalable for industrial production Requires rigorous pH control
Microwave Alkyl halide, tertiary amine 100°C, 5.5 h, MW 88% Rapid synthesis; solvent reduction Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield the corresponding chloride salt of the compound .

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide is primarily based on its surfactant properties. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and other aggregates in solution is exploited in various applications, including drug delivery and phase transfer catalysis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected QACs
Compound Name Molecular Formula Molecular Weight Key Structural Features References
1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide C₂₆H₅₅BrN 462.64 Two dodecyl chains, one methyl group
Dodecyltrimethylammonium bromide (DTAB) C₁₅H₃₄BrN 308.34 Single dodecyl chain, three methyl groups
Didodecyldimethylammonium bromide (DDAB) C₂₆H₅₆BrN 462.65 Two dodecyl chains, two methyl groups
Gemini surfactant (Ethylene-1,2-bis derivative) C₃₀H₆₆N₂Br₂ 658.66 Two QAC groups linked by ethylene spacer
Domiphen bromide C₂₂H₃₉BrNO 429.46 Dodecyl chain, phenoxyethyl group

Key Observations :

  • Chain Number and Hydrophobicity : The target compound and DDAB both have two dodecyl chains, enhancing hydrophobicity compared to DTAB (single chain). This lowers critical micelle concentration (CMC) and improves membrane disruption efficacy .
  • Gemini Surfactants : Ethylene-bridged gemini surfactants () exhibit superior antifungal activity due to dual cationic charges and spacer length, which enhance interaction with microbial membranes .
  • Functional Group Variations: Domiphen bromide’s phenoxyethyl group introduces aromaticity, broadening antimicrobial spectrum but reducing solubility in polar solvents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound DTAB DDAB Gemini Surfactant (C12 spacer)
Melting Point (°C) Not reported 246 ~180–190 186–187
Solubility Moderate in polar solvents Water-soluble Low water solubility High in ethanol/water mixtures
CMC (mM) ~0.1 (estimated) 15–20 0.01–0.1 0.001–0.01
Antimicrobial Activity Moderate Moderate High Very High

Analysis :

  • CMC Trends : Increasing alkyl chain number and branching reduce CMC. The target compound’s CMC likely lies between DTAB (single chain, high CMC) and DDAB (two chains, lower CMC) . Gemini surfactants exhibit ultra-low CMC due to dual charged groups .
  • Thermal Stability : Higher melting points in DTAB (246°C) vs. DDAB (~180–190°C) suggest methyl groups enhance crystallinity. The target compound’s melting point is unreported but may align with DDAB .
  • Solubility : DTAB’s water solubility arises from its single chain, whereas the target compound’s dual chains reduce solubility, requiring organic solvents for formulation .

Biological Activity

1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide, commonly referred to as a quaternary ammonium compound, is notable for its biological activity, particularly its antimicrobial properties. This article delves into its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its applications and implications in various fields.

Chemical Structure and Synthesis

This compound is a member of the class of compounds known as gemini surfactants. These surfactants consist of two alkyl chains connected by a spacer, which enhances their surface activity and biological efficacy. The synthesis typically involves the reaction of N,N-dimethyl-N-dodecylamine with a suitable halogenated compound, yielding high purity products with significant yields (83-92%) .

Biological Activity

Antimicrobial Properties

The compound exhibits potent antimicrobial activity against various pathogens. Research has shown that its minimal inhibitory concentration (MIC) values vary based on the target organism. For example, it has been reported that the antimicrobial efficacy against Staphylococcus aureus is significantly influenced by the length of the carbon spacer in the molecule .

Table 1: Antimicrobial Activity of 1-Dodecanaminium Compounds

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans64
Pseudomonas aeruginosa128
Aspergillus niger256

The data indicates that while effective against Gram-positive bacteria like Staphylococcus aureus, the compound shows reduced efficacy against certain fungi such as Aspergillus niger .

Toxicological Profile

Despite its antimicrobial benefits, the compound's toxicity must be considered. The oral median lethal dose (LD50) for similar quaternary ammonium compounds has been documented at approximately 410 mg/kg for cetrimonium bromide and varies for others in this category . Observed sub-lethal effects include symptoms such as lethargy and gastrointestinal distress upon exposure to higher concentrations.

Case Studies

Case Study 1: Antiseptic Use in Dermatology

A clinical application of quaternary ammonium compounds, including 1-Dodecanaminium derivatives, has been observed in dermatological treatments. A product containing these compounds was used as a topical antiseptic, demonstrating effectiveness in reducing microbial load in infected wounds. Patients treated with formulations containing these compounds showed improved healing times compared to controls .

Case Study 2: Industrial Applications

In industrial settings, particularly in coatings and surface treatments, 1-Dodecanaminium compounds have been utilized for their surfactant properties. They enhance the stability and performance of coatings by reducing surface tension and improving adhesion properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via quaternization of tertiary amines (e.g., N,N-didodecyl-N-methylamine) with bromoalkanes. Reaction parameters such as solvent polarity (e.g., ethanol vs. acetone), temperature (60–80°C), and stoichiometric ratios (amine:alkylating agent = 1:1.2) critically affect yield. Purification involves recrystallization from acetone/ethyl acetate mixtures or column chromatography. Purity is validated via 1H^1H-NMR (e.g., methyl group resonance at δ 3.2–3.4 ppm) and HPLC (retention time ~12.5 min under reversed-phase conditions) .

Q. How can researchers characterize the critical micelle concentration (CMC) of this compound in aqueous solutions?

  • Methodological Answer : The CMC is determined using surface tension measurements (Wilhelmy plate method) or conductivity titration. For 1-Dodecanaminium derivatives, the CMC typically ranges between 0.1–1.0 mM, influenced by alkyl chain length and counterion effects. Fluorescence spectroscopy with pyrene as a probe (I1_1/I3_3 ratio changes) provides complementary data. Pre-equilibration at 25°C for 24 hours ensures thermodynamic stability .

Q. What spectroscopic techniques are most effective for structural confirmation and impurity profiling?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 462.645 [M-Br]+^+ for C26_{26}H56_{56}N+^+). FT-IR identifies characteristic bands: C-H stretching (2850–2950 cm1^{-1}), N-CH3_3 bending (1480 cm1^{-1}), and Br^- counterion vibrations (600–700 cm^{-1). Impurity profiling requires LC-MS to detect unreacted amines or bromide salts .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect the compound’s antimicrobial efficacy against Gram-negative vs. Gram-positive bacteria?

  • Methodological Answer : Comparative studies using broth microdilution assays (CLSI guidelines) reveal that elongation of alkyl chains enhances membrane disruption in Gram-positive bacteria (e.g., S. aureus MIC ~5 µg/mL). Counterion substitution (e.g., chloride vs. bromide) alters solubility and bioavailability. Advanced techniques like TEM visualize membrane lysis, while zeta potential measurements quantify bacterial surface charge neutralization .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound in mammalian cell lines?

  • Methodological Answer : Discrepancies arise from variations in cell culture conditions (e.g., serum concentration affects surfactant binding) and assay endpoints (MTT vs. LDH release). Standardized protocols include pre-incubating the compound in serum-free media for 1 hour and using impedance-based real-time cell analysis (RTCA) to track dynamic cytotoxicity. Dose-response curves (0.1–100 µM) should account for critical micelle formation, which alters bioavailability .

Q. How can researchers model the compound’s interaction with lipid bilayers using molecular dynamics (MD) simulations?

  • Methodological Answer : MD simulations (e.g., GROMACS) parameterize the compound using CHARMM36 or Martini force fields. Key metrics include insertion depth into bilayers (e.g., DPPC membranes), hydrogen bonding with phosphate groups, and lateral diffusion coefficients. Validation via neutron reflectometry or AFM ensures alignment between computational and experimental data .

Q. What challenges arise in quantifying trace residues of this compound in environmental samples, and how are they mitigated?

  • Methodological Answer : Solid-phase extraction (C18 cartridges) coupled with LC-MS/MS achieves detection limits of 0.1 ppb. Challenges include matrix effects (e.g., humic acid interference) and bromide ion suppression. Isotope dilution (e.g., 13C^{13}C-labeled analog) improves accuracy. Collaborative studies with interlaboratory validation ensure reproducibility .

Key Considerations for Researchers

  • Contradictory Data : Variations in CMC and cytotoxicity values often stem from differences in experimental protocols (e.g., temperature, ionic strength). Cross-validate results using orthogonal methods .
  • Advanced Applications : Explore its role in drug delivery systems (e.g., micellar encapsulation of hydrophobic therapeutics) or as a template for nanostructured materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.